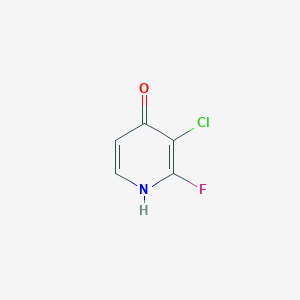

3-Chloro-2-fluoropyridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

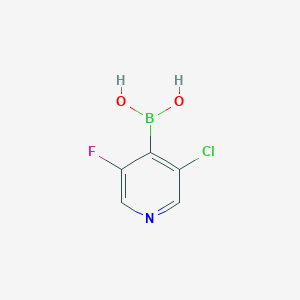

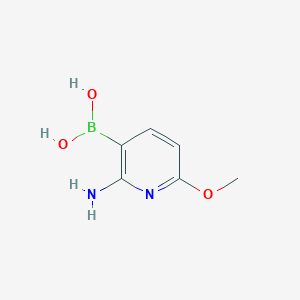

3-Chloro-2-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3ClFNO . It has a molecular weight of 147.54 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemical research . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H, (H,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 147.54 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Reactivity and Substitution Patterns

The study by Schlosser and Rausis (2005) highlights the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide, providing insights into the nucleophilic aromatic substitution mechanisms. The influence of substituents on reaction rates was explored, revealing that 2-fluoropyridine reacts significantly faster than its chloro analog, and the effects of various substituents are additive, enabling predictability of reaction rates for future reactions Schlosser & Rausis, 2005.

Functionalization for Synthesis

In another study, Schlosser and Bobbio (2002) described the isomerization and functionalization of halopyridines, demonstrating the transformation of 5-chloro-2,3-difluoropyridine through hydrolysis and subsequent reactions to obtain various pyridinecarboxylic acids and iodopyridines. This work underlines the versatility of halopyridines as precursors in synthetic chemistry, allowing for a broad range of structural modifications Schlosser & Bobbio, 2002.

Synthesis of Complex Molecules

Jankowiak et al. (2008) investigated the synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones from chloro- and fluoro-substituted pyridines, demonstrating an efficient pathway to these derivatives. This research contributes to the development of novel organic compounds with potential applications in various fields of chemistry and pharmacology Jankowiak et al., 2008.

Applications in Cognitive Enhancement

Pesti et al. (2000) reported on the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of DMP 543, a cognition enhancer. This study showcases the application of fluoro-substituted pyridines in developing therapeutics aimed at enhancing acetylcholine release Pesti et al., 2000.

Novel Synthetic Routes and Mechanisms

The synthesis and mechanism of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, as investigated by Mi Zhi-yuan (2010), illustrate the intricate pathways involved in substituting amino and hydroxy groups on the pyridine ring. Such studies provide valuable insights into the chemical behavior of halogenated pyridines and their potential in synthesizing complex molecules Mi Zhi-yuan, 2010.

Safety and Hazards

Direcciones Futuras

Fluorinated pyridines, such as 3-Chloro-2-fluoropyridin-4-ol, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including agriculture and medicine . The development of fluorinated chemicals has been steadily increasing .

Mecanismo De Acción

Target of Action

It is known that fluoropyridines, a class of compounds to which 3-chloro-2-fluoropyridin-4-ol belongs, have been used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various compounds with biological activity, suggesting they may interact with a variety of biochemical pathways .

Result of Action

As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties .

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Propiedades

IUPAC Name |

3-chloro-2-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUINNOXZSCPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

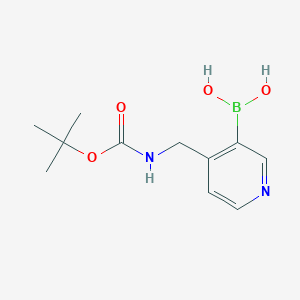

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)